

# A Head-to-Head Battle of USP1 Inhibitors: SJB2-043 vs. ML323

Author: BenchChem Technical Support Team. Date: December 2025



#### For Immediate Release

[City, State] – [Date] – In the rapidly evolving landscape of targeted cancer therapy, Ubiquitin-Specific Protease 1 (USP1) has emerged as a compelling target due to its critical role in DNA damage repair and cancer cell survival. This guide provides a comprehensive comparison of two prominent small molecule inhibitors of the USP1/UAF1 complex: SJB2-043 and ML323. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to inform preclinical research and development decisions.

### At a Glance: Key Performance Indicators



| Feature                  | SJB2-043                                                                                                                                   | ML323                                                                                                                                                             |  |
|--------------------------|--------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Target                   | USP1/UAF1 deubiquitinase<br>complex                                                                                                        | USP1/UAF1 deubiquitinase<br>complex                                                                                                                               |  |
| Mechanism of Action      | Inhibition of USP1/UAF1 enzymatic activity.[1] Evidence suggests a mechanism distinct from ML323, potentially with less selectivity.[2][3] | Allosteric inhibitor that binds to a cryptic site on USP1, disrupting its hydrophobic core and leading to conformational changes that inhibit its function.[2][4] |  |
| Potency (IC50)           | 544 nM (against native<br>USP1/UAF1 complex)[1]                                                                                            | 76 nM (in a ubiquitin-<br>rhodamine assay); 174 nM<br>(against K63-linked<br>diubiquitin); 820 nM (against<br>monoubiquitinated PCNA)[5]                          |  |
| Cellular Efficacy (EC50) | ~1.07 µM in K562 leukemic<br>cells[1]                                                                                                      | Varies by cell line and assay;<br>potentiates cisplatin<br>cytotoxicity in NSCLC and<br>osteosarcoma cells.[5][6]                                                 |  |
| Selectivity              | Described as a nonselective USP1 inhibitor in one study.[2] [3]                                                                            | Highly selective for USP1/UAF1 over other deubiquitinases, though some off-target inhibition of USP12 and USP46 is observed at higher concentrations.[2][3]       |  |
| Key Affected Pathways    | PI3K/AKT/mTOR, MAPK, Wnt/<br>β-catenin signaling, DNA<br>Damage Response.[7][8]                                                            | DNA Damage Response<br>(Fanconi Anemia and<br>Translesion Synthesis<br>pathways).[5][6]                                                                           |  |

# **Delving into the Mechanisms: How They Work**

Both **SJB2-043** and ML323 target the USP1/UAF1 complex, a key regulator of the DNA damage response (DDR). USP1 is responsible for deubiquitinating two critical proteins in the







DDR: Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2).[6][9][10][11] By inhibiting USP1, both compounds lead to the accumulation of ubiquitinated PCNA and FANCD2, which can stall DNA repair processes and induce apoptosis in cancer cells.

**SJB2-043** has been shown to exert its anticancer effects through the modulation of multiple signaling pathways. In non-small cell lung cancer (NSCLC) A549 cells, **SJB2-043** treatment leads to the suppression of the PI3K/AKT/mTOR, MAPK, and Wnt/β-catenin signaling cascades.[7][8] This broad-spectrum activity suggests that **SJB2-043** may be effective in cancers driven by the dysregulation of these pathways.

ML323, in contrast, is characterized as a more selective, allosteric inhibitor. It binds to a cryptic pocket within the USP1 enzyme, distant from the active site, inducing a conformational change that inhibits its deubiquitinating activity.[2] This mode of inhibition contributes to its high selectivity for USP1/UAF1.[2][3] ML323's primary characterized role is in sensitizing cancer cells to DNA damaging agents like cisplatin by disrupting the Fanconi Anemia and translesion synthesis pathways.[5][6]





Click to download full resolution via product page

Figure 1: Comparative Mechanism of Action of SJB2-043 and ML323.

## **Experimental Evidence: A Quantitative Look**

The following tables summarize key experimental data for **SJB2-043** and ML323.

Table 1: In Vitro Potency



| Compound  | Assay Type                 | Substrate                      | IC50   | Reference |
|-----------|----------------------------|--------------------------------|--------|-----------|
| SJB2-043  | Enzymatic Assay            | Native<br>USP1/UAF1<br>complex | 544 nM | [1]       |
| ML323     | Ubiquitin-<br>Rhodamine    | Ub-Rho                         | 76 nM  | [5]       |
| Gel-based | K63-linked<br>diubiquitin  | 174 nM                         | [5]    |           |
| Gel-based | Monoubiquitinate<br>d PCNA | 820 nM                         | [5]    |           |

Table 2: Cellular Activity

| Compound                   | Cell Line          | Assay                                        | Endpoint                               | Result             | Reference |
|----------------------------|--------------------|----------------------------------------------|----------------------------------------|--------------------|-----------|
| SJB2-043                   | K562<br>(Leukemia) | Cell Viability                               | EC50                                   | ~1.07 µM           | [1]       |
| A549<br>(NSCLC)            | Apoptosis          | Apoptotic Cell Population                    | Dose-<br>dependent<br>increase         | [7][8]             |           |
| A549<br>(NSCLC)            | Cell Cycle         | G2 phase<br>arrest                           | Dose-<br>dependent<br>increase         | [8]                | _         |
| ML323                      | H596<br>(NSCLC)    | Cell Viability                               | Potentiation of Cisplatin Cytotoxicity | Synergistic effect | [6]       |
| U2OS<br>(Osteosarco<br>ma) | Cell Viability     | Potentiation<br>of Cisplatin<br>Cytotoxicity | Synergistic effect                     | [6]                |           |
| H596<br>(NSCLC)            | Western Blot       | Ub-PCNA &<br>Ub-FANCD2<br>levels             | Dose-<br>dependent<br>increase         | [6]                |           |



# Experimental Protocols In Vitro Deubiquitinase (DUB) Activity Assay (Ubiquitin-AMC Assay)

This assay measures the enzymatic activity of the USP1/UAF1 complex by monitoring the cleavage of a fluorogenic substrate, Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC).

- · Reagents:
  - Recombinant human USP1/UAF1 complex
  - Ub-AMC substrate
  - Assay Buffer (e.g., 20 mM HEPES-KOH pH 7.8, 20 mM NaCl, 0.1 mg/mL ovalbumin, 0.5 mM EDTA, 10 mM DTT)
  - Test compounds (SJB2-043, ML323) dissolved in DMSO
  - 96-well black microplate
- Procedure:
  - 1. Prepare serial dilutions of the test compounds in assay buffer.
  - 2. Add a fixed concentration of the USP1/UAF1 complex to each well of the microplate.
  - 3. Add the diluted test compounds to the respective wells and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
  - 4. Initiate the enzymatic reaction by adding the Ub-AMC substrate to all wells.
  - 5. Measure the fluorescence intensity (excitation ~350-380 nm, emission ~440-460 nm) at regular intervals using a microplate reader.
  - 6. Calculate the rate of reaction from the linear phase of the fluorescence curve.



7. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.



Click to download full resolution via product page

Figure 2: Experimental Workflow for the Ubiquitin-AMC Assay.



# Cellular Western Blot for PCNA and FANCD2 Ubiquitination

This protocol details the detection of changes in the ubiquitination status of PCNA and FANCD2 in cells treated with USP1 inhibitors.

- Cell Culture and Treatment:
  - 1. Plate cells (e.g., H596, U2OS, or HeLa) at an appropriate density and allow them to adhere overnight.
  - 2. Treat cells with various concentrations of **SJB2-043**, ML323, or a vehicle control (DMSO) for a specified duration (e.g., 24 hours). A positive control, such as a DNA damaging agent (e.g., cisplatin or UV irradiation), can be included.
- Protein Extraction:
  - 1. Wash cells with ice-cold PBS.
  - 2. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
  - 3. Quantify protein concentration using a standard method (e.g., BCA assay).
- SDS-PAGE and Western Blotting:
  - 1. Denature equal amounts of protein lysate by boiling in Laemmli sample buffer.
  - 2. Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
  - 3. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
  - 4. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  - 5. Incubate the membrane with primary antibodies against PCNA or FANCD2 overnight at 4°C. These antibodies should recognize both the unmodified and ubiquitinated forms of the proteins.



- 6. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- 7. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The ubiquitinated forms of PCNA and FANCD2 will appear as higher molecular weight bands.

### Conclusion

Both **SJB2-043** and ML323 are valuable research tools for investigating the role of USP1 in cancer biology. ML323 stands out for its well-characterized allosteric mechanism and high selectivity, making it a preferred probe for studies focused specifically on the USP1-mediated DNA damage response. **SJB2-043**, while also a potent USP1 inhibitor, appears to have a broader impact on multiple oncogenic signaling pathways. This suggests that **SJB2-043** could be advantageous in cancers where these pathways are co-activated. However, reports of its lower selectivity warrant further investigation.

The choice between **SJB2-043** and ML323 will ultimately depend on the specific research question and the cancer model being investigated. For studies requiring a highly selective tool to dissect the role of USP1 in the DNA damage response, ML323 is an excellent choice. For broader investigations into the inhibition of multiple cancer-related pathways, or in contexts where a less selective but potent inhibitor is desired, **SJB2-043** presents a compelling alternative. Further head-to-head comparative studies under identical experimental conditions are needed to fully elucidate the relative advantages of each compound.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

 1. Small molecule inhibitors of USP1 target ID1 degradation in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]



- 2. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ubiquitin-Specific Protease Inhibitors for Cancer Therapy: Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex -Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. SJB2-043, a USP1 Inhibitor, Suppresses A549 Cell Proliferation, Migration, and EMT via Modulation of PI3K/AKT/mTOR, MAPK, and Wnt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FANCD2-dependent mitotic DNA synthesis relies on PCNA K164 ubiquitination PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FANCD2-dependent mitotic DNA synthesis relies on PCNA K164 ubiquitination PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deubiquitination of FANCD2 Is Required for DNA Crosslink Repair PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Head-to-Head Battle of USP1 Inhibitors: SJB2-043 vs. ML323]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680999#comparing-sjb2-043-and-ml323]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com